molecular formula C19H20N4O4 B11190835 2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11190835
M. Wt: 368.4 g/mol
InChI Key: CAAXJKVCBLIEHY-UHFFFAOYSA-N
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Description

2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry for its antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step reactions. One common method involves the reaction of cyclohexanone, ammonium acetate, and benzylidenemalononitrile derivatives . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols for handling chemicals.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with DNA, leading to potential antitumor effects . The compound’s structure allows it to bind to DNA, interfering with the replication process and inducing cell death in cancer cells. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π stacking interactions with DNA bases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its specific structural features that enhance its DNA-binding affinity and antitumor activity. Its unique combination of functional groups and ring structure contributes to its potent biological effects.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-amino-5-(3,4-dimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H20N4O4/c1-26-12-7-6-9(8-13(12)27-2)14-15-10(4-3-5-11(15)24)21-17-16(14)18(25)23-19(20)22-17/h6-8,14H,3-5H2,1-2H3,(H4,20,21,22,23,25)

InChI Key

CAAXJKVCBLIEHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)N)OC

Origin of Product

United States

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